

# Physical and chemical properties of Bentazone-D7

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## Compound of Interest

Compound Name: *Bentazone-D7*

Cat. No.: *B157973*

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An In-depth Technical Guide on the Physical and Chemical Properties of **Bentazone-D7**

## Introduction

**Bentazone-D7** is the deuterated form of Bentazone, a selective post-emergence herbicide.[1] [2] It is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of Bentazone in various environmental and biological matrices, such as shellfish, soil, and crops.[3] The isotopic labeling with deuterium (a mass shift of M+7) allows for its distinction from the unlabeled parent compound in mass spectrometry-based analyses.[3] This guide provides a comprehensive overview of the physical and chemical properties of **Bentazone-D7**, along with relevant experimental protocols and metabolic pathways.

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Bentazone-D7** are summarized in the table below. This data is essential for its proper handling, storage, and application in research settings.

| Property          | Value  | Citations |
|-------------------|--|-----------|
| IUPAC Name        | 3-(1,1,1,2,3,3,3-heptadeuteriopropyl)-2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-one |           |
| CAS Number        | 131842-77-8  |           |
| Molecular Formula | C <sub>10</sub> D <sub>7</sub> H <sub>5</sub> N <sub>2</sub> O <sub>3</sub> S    |           |
| Molecular Weight  | 247.32 g/mol   |           |
| Accurate Mass     | 247.101  |           |
| Appearance        | Off-white to Beige Solid   |           |
| Melting Point     | >100°C (decomposes)  |           |
| Solubility        | Soluble in Chloroform (Slightly), Methanol (Slightly)                            |           |
| Purity            | >95% (HPLC)  |           |
| Storage           | Store at -20°C   |           |
| SMILES            | [2H]C([2H])([2H])C([2H])(N1C(=O)c2ccccc2NS1(=O)=O)C([2H])([2H])[2H]              |           |
| InChI Key         | ZOMSMJKLGFRBS-QXMYYZBZSA-N   |           |

## Experimental Protocols

**Bentazone-D7** is a critical component in analytical methodologies for the detection and quantification of Bentazone residues. Below are detailed protocols for its application.

## Determination of Bentazone in Shellfish using UHPLC-HRMS

This method utilizes **Bentazone-D7** as an internal standard for the analysis of Bentazone in shellfish.

#### 1. Sample Preparation:

- Homogenize shellfish tissue samples.
- Perform a solid-liquid extraction using an appropriate solvent (e.g., acetonitrile).
- Spike the extract with a known concentration of **Bentazone-D7**.
- Clean up the extract using a suitable solid-phase extraction (SPE) cartridge to remove interfering matrix components.
- Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.

#### 2. UHPLC-HRMS Analysis:

- Chromatographic Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient elution system with 0.1% formic acid in water and acetonitrile is common.
- Injection Volume: 5-10  $\mu\text{L}$ .
- Flow Rate: 0.3-0.5 mL/min.
- Mass Spectrometry: High-resolution mass spectrometry (e.g., Orbitrap) is used for detection in either positive or negative ionization mode, depending on the precursor ion of interest.
- Quantification: The concentration of Bentazone is determined by comparing its peak area to the peak area of the **Bentazone-D7** internal standard.

## Analysis of Bentazone and its Metabolites by GC-MS or LC-MS/MS

This protocol is suitable for determining residues of Bentazone and its hydroxylated metabolites in various matrices.

#### 1. Extraction and Clean-up:

- Extract the sample with a suitable solvent.
- Perform a precipitation step with  $\text{Ca}(\text{OH})_2$  to remove acidic plant constituents.
- Further clean up the extract using a reversed-phase C18 column.

#### 2. Derivatization (for GC-MS):

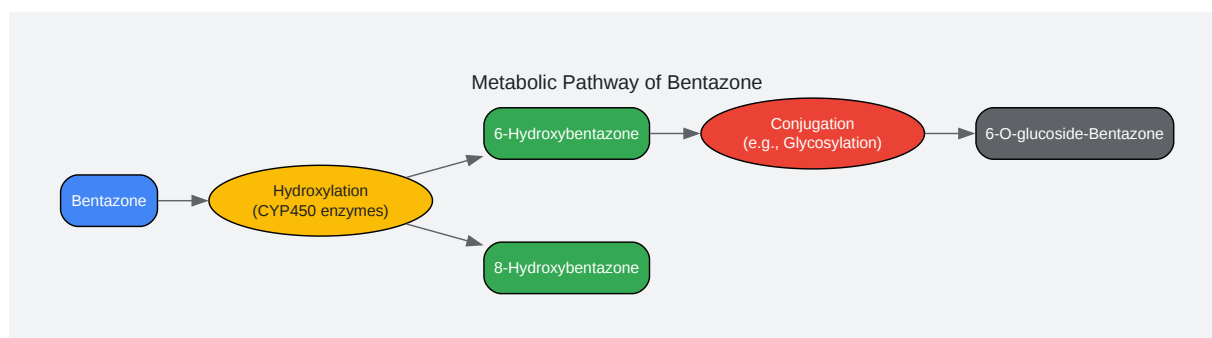
- Methylate the analytes using diazomethane.
- Purify the derivatives using a silica gel column.

### 3. Instrumental Analysis:

- GC-MS: Analyze the methylated derivatives. The separation is achieved on a capillary column, and detection is performed by mass spectrometry.
- LC-MS/MS: Directly analyze the cleaned-up extract without derivatization. Use a triple quadrupole mass spectrometer for high selectivity and sensitivity.
- Limit of Quantification (LOQ): These methods can achieve an LOQ of 0.01 mg/kg for Bentazone and its metabolites.

## Metabolic Pathway of Bentazone

In biological systems such as plants and soil, Bentazone undergoes metabolic transformation. The primary metabolic pathways involve hydroxylation and subsequent conjugation. Understanding these pathways is crucial for assessing the environmental fate and potential toxicity of Bentazone.



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Caption: Metabolic pathway of Bentazone involving hydroxylation to form primary metabolites.

In rice, Bentazone is metabolized through several pathways, including hydroxylation, hydrolysis, acetylation, and glycosylation. The primary metabolites identified are 6-hydroxybentazone and 8-hydroxybentazone, which can be further conjugated, for example, with glucose to form glycosides. Under aerobic conditions in soil, Bentazone also degrades to 6- and 8-hydroxybentazone compounds.

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## References

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